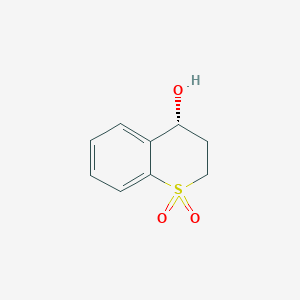

(R)-4-Hydroxythiochroman 1,1-dioxide

Description

Properties

IUPAC Name |

(4R)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWSBBCZEGJIPK-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)C2=CC=CC=C2[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxythiochroman 1,1-dioxide typically involves the oxidation of thiochroman derivatives. One common method is the oxidation of ®-4-Hydroxythiochroman using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of ®-4-Hydroxythiochroman 1,1-dioxide may involve continuous flow processes to enhance efficiency and scalability. Catalytic oxidation using supported metal catalysts can be employed to achieve high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

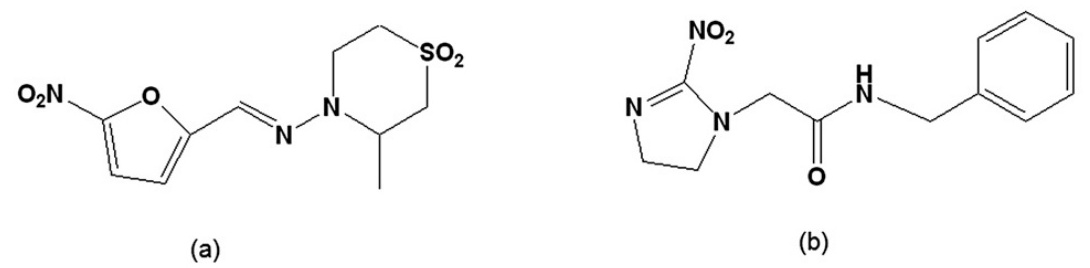

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes hydrolysis and transesterification under acidic or basic conditions.

The ester group’s reactivity enables derivatization for pharmacological applications, such as prodrug synthesis.

Transformations at the 2-Oxo Position

The 2-oxo group participates in thionation and reduction reactions.

Thionation with Lawesson’s Reagent

Replacement of the carbonyl oxygen with sulfur generates the 2-thioxo derivative:

| Product | Yield | Spectral Data (¹H NMR) | Reference |

|---|---|---|---|

| Ethyl 4-(2-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | 89% | δ 7.73 (bs, 1H, NH), 5.40 (s, 1H, CH), 3.77 (s, 3H, OCH₃) |

This reaction modifies electronic properties, enhancing binding affinity in enzyme inhibition studies .

Reduction to 2-Hydroxy Derivatives

Catalytic hydrogenation reduces the carbonyl to a hydroxyl group:

\text{C=O} \xrightarrow{\text{H}_2, Pd/C, ethanol, 25°C, 12h}} \text{C-OH}

| Product | Yield | Melting Point | Reference |

|---|---|---|---|

| Ethyl 4-(2-methoxyphenyl)-1,6-dimethyl-2-hydroxy-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | 65% | 98–100°C |

Reactions Involving the Methoxy Group

The 2-methoxyphenyl substituent undergoes demethylation and electrophilic substitution.

Demethylation with BBr₃

Cleavage of the methoxy group produces a phenolic derivative:

| Product | Yield | IR Data (cm⁻¹) | Reference |

|---|---|---|---|

| Ethyl 4-(2-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | 73% | 3440 (O–H stretch), 1705 (C=O) |

Nitration

Electrophilic nitration introduces a nitro group at the phenyl ring’s para position:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2h | Ethyl 4-(2-methoxy-5-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | 68% |

Ring Modifications

The pyrimidine ring undergoes alkylation and oxidation.

N-Alkylation

Reaction with methyl iodide under basic conditions alkylates the N1 position:

| Reagents | Product | Yield | ¹³C NMR (ppm) | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 65°C, 8h | Ethyl 4-(2-methoxyphenyl)-1,6,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | 81% | 172.3 (C=O), 55.1 (OCH₃) |

Oxidative Ring Opening

Treatment with KMnO₄ in acidic medium cleaves the tetrahydro-pyrimidine ring:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, |

Scientific Research Applications

®-4-Hydroxythiochroman 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of ®-4-Hydroxythiochroman 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the sulfone moiety play crucial roles in binding to active sites and modulating the activity of target proteins. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: Amino and halogen (e.g., bromine) groups enhance molecular weight and reactivity, while alkyl chains (e.g., hydroxybutyl) modulate lipophilicity.

- Salt Forms: Hydrochloride salts (e.g., in 4-Amino-6-bromo and 3-Cyclobutyl derivatives) improve aqueous solubility, critical for pharmaceutical applications .

Reactivity and Stability

- Hydrolysis Sensitivity : Substituted sulfones, such as 1,2-thiazetidine 1,1-dioxides, undergo hydrolysis to form sulfonic acids under humid conditions . This suggests this compound may similarly degrade if exposed to moisture, necessitating strict storage protocols .

- N-Acylation vs. N-Alkylation : In thiazetidine dioxides, N-acylation produces β-sulfonyl peptides, which are more hydrolytically stable than N-alkylated derivatives . This reactivity trend may extend to other sulfone-containing compounds.

Gaps in Data :

- Boiling points and detailed solubility metrics are unavailable for most compounds, limiting direct physicochemical comparisons.

Biological Activity

(R)-4-Hydroxythiochroman 1,1-dioxide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antioxidant properties, binding affinities, and its role in various pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : C9H10O3S

- Molecular Weight : 198.24 g/mol

- Core Structure : The compound features a thiochroman core with a hydroxyl group at the 4-position and two oxo groups at the 1 and 1' positions, which contribute to its distinctive chemical properties.

Antioxidant Properties

This compound has been shown to exhibit significant antioxidant activity . This property is crucial in combating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies indicate that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Binding Affinity Studies

Research has focused on the binding interactions of this compound with various biological targets. Its ability to bind to specific receptors or enzymes may underlie its pharmacological effects. For instance, preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Thiochroman | Basic thiochroman structure | Limited biological activity |

| 4-Hydroxycoumarin | Hydroxylated coumarin derivative | Antioxidant properties |

| (R)-Thiocromanol | Similar thiochromanol structure | Moderate cytotoxicity |

| Chroman-4-one | Lacks sulfur functionality | Antimicrobial properties |

This compound stands out due to its dual functional groups (hydroxyl and sulfonyl), which contribute to its diverse biological activities and potential applications in medicinal chemistry.

Case Studies on Biological Activity

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study examined the compound's effects on oxidative stress in neuronal cells. Results indicated that treatment with this compound significantly reduced markers of oxidative damage compared to control groups.

- Case Study 2 : In a pharmacological study involving animal models, this compound demonstrated anti-inflammatory effects by modulating cytokine production during induced inflammation.

These case studies underscore the compound's potential as a therapeutic agent targeting oxidative stress-related conditions and inflammation.

The precise mechanism of action for this compound remains an area of active research. However, it is hypothesized that:

- The hydroxyl group may facilitate hydrogen bonding with target proteins or enzymes.

- The sulfonyl group could enhance interactions with specific receptors or contribute to the compound's stability within biological systems.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (R)-4-Hydroxythiochroman 1,1-dioxide in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as the compound is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Conduct regular risk assessments using OSHA and GHS guidelines .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) to confirm the stereochemistry at the 4-hydroxy position. Use high-resolution mass spectrometry (HRMS) to verify molecular weight (C₈H₁₇NO₃S, 207.29 g/mol) . For crystalline samples, X-ray diffraction (as in related 1,2-benzothiazine derivatives) provides unambiguous structural confirmation .

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer : Modify piroxicam-like scaffolds via sulfonation and hydroxylation reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric purity. Purify intermediates using column chromatography with silica gel and validate via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can computational docking studies guide the optimization of this compound derivatives for anti-HIV activity?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to model interactions with HIV-1 integrase active sites. Focus on Mg²⁺ chelation via the hydroxy and carboxamide groups, as seen in benzothiazine derivatives . Validate predictions with in vitro assays measuring EC₅₀ (e.g., 20–25 µM for lead compounds) and selectivity indices (SI > 26) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Conduct systematic replication studies under controlled conditions (e.g., pH, temperature). Use orthogonal assays (e.g., cell-based vs. enzymatic) to cross-validate results. Apply meta-analysis frameworks from social science research to identify confounding variables, such as batch-to-batch purity variations .

Q. How do structural modifications of the thiochroman ring system affect cytotoxicity and therapeutic efficacy?

- Methodological Answer : Synthesize derivatives with substituents at the 2-, 3-, and 8-positions. Evaluate cytotoxicity via MTT assays on human cell lines (e.g., HEK-293) and anti-HIV activity in MT-4 lymphocytes. Correlate substituent electronegativity with logP values to predict membrane permeability .

Q. What experimental approaches address the lack of physicochemical data for this compound?

- Methodological Answer : Determine melting points via differential scanning calorimetry (DSC) and solubility profiles using shake-flask methods. Estimate logP via HPLC retention times or computational tools like ChemAxon. Cross-reference with structurally similar compounds (e.g., 4-ethyl-7-fluoro-benzothiadiazine 1,1-dioxide) for predictive modeling .

Q. How can structure-activity relationship (SAR) studies improve the drug-likeness of this compound derivatives?

- Methodological Answer : Generate a library of analogs with varying alkyl chain lengths and heterocyclic appendages. Use multivariate regression to link structural descriptors (e.g., polar surface area, hydrogen bond donors) to pharmacokinetic parameters. Prioritize compounds with balanced lipophilicity (logP 1–3) and low CYP450 inhibition .

Methodological Considerations

- Data Contradiction Analysis : Apply longitudinal study designs (e.g., three-wave panel analyses) to assess temporal effects of experimental variables, as demonstrated in interdisciplinary research .

- Toxicological Profiling : Use Ames tests for mutagenicity and zebrafish models for acute toxicity when regulatory data are incomplete .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.